molecular formula C21H27N3OS B12818604 Qvu7FQ2tvh CAS No. 3275-92-1

Qvu7FQ2tvh

Cat. No.: B12818604
CAS No.: 3275-92-1
M. Wt: 369.5 g/mol
InChI Key: IZOVBNQUECKIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of benzimidazole and contains a phenylthiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qvu7FQ2tvh involves multiple steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The phenylthiol group is introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with the benzimidazole intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Qvu7FQ2tvh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

Qvu7FQ2tvh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Qvu7FQ2tvh involves its interaction with specific molecular targets. The phenylthiol group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The benzimidazole core can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenylthiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

3275-92-1

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)sulfanylbenzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C21H27N3OS/c1-4-23(5-2)15-16-24-20-10-8-7-9-19(20)22-21(24)26-18-13-11-17(12-14-18)25-6-3/h7-14H,4-6,15-16H2,1-3H3

InChI Key

IZOVBNQUECKIFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1SC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.